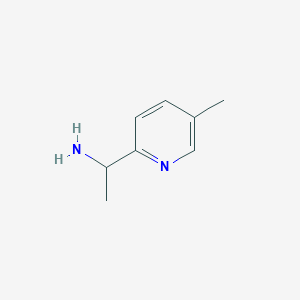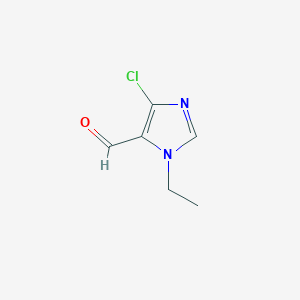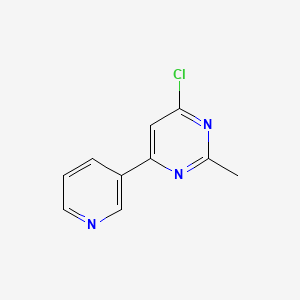
3-Methyl-4-(Piperidin-4-yl)morpholin
Übersicht
Beschreibung
3-Methyl-4-(piperidin-4-yl)morpholine is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-4-(piperidin-4-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-4-(piperidin-4-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drogen Synthese und Pharmazeutische Chemie
Piperidinderivate sind wichtige Bausteine in der pharmazeutischen Chemie. Sie werden oft bei der Synthese verschiedener Arzneimittel verwendet, da sie vielseitig einsetzbar sind und in vielen biologisch aktiven Verbindungen vorkommen .
Enzymhemmung Studien
Verbindungen, die Piperidinstrukturen enthalten, haben sich als wirksame Enzymhemmer erwiesen, die zur Behandlung verschiedener Krankheiten durch gezielte Beeinflussung spezifischer Stoffwechselwege eingesetzt werden können .
Chemische Prozessoptimierung
Die Syntheseprozesse, die Piperidinylgruppen beinhalten, müssen häufig für die Produktion im industriellen Maßstab optimiert werden. Forschungen zur Verbesserung dieser Prozesse können zu einer effizienteren und kostengünstigeren Herstellung führen .
Neuropharmakologie
Morpholin und seine Derivate werden auf ihre neuropharmakologischen Eigenschaften untersucht, einschließlich des potenziellen Behandlungsansatzes für neurologische Erkrankungen .
Agrarchemie
Piperidinderivate finden sich auch in Anwendungen innerhalb der Agrarchemie wieder, beispielsweise bei der Synthese von Pestiziden oder Herbiziden .
Materialwissenschaft
Die Forschung an piperidinhaltigen Verbindungen erstreckt sich auch auf die Materialwissenschaft, wo sie bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden können .
Wirkmechanismus
Target of Action
3-Methyl-4-(piperidin-4-yl)morpholine is a piperidine derivative . Piperidine derivatives are known to have diverse biological activities, including antiviral, antitumor, central nervous system stimulant, analgesic, anticancer, and antimicrobial activity . .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives are known to affect a wide variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of the compound .
Biochemische Analyse
Biochemical Properties
3-Methyl-4-(piperidin-4-yl)morpholine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a selective antagonist for adenosine A2A receptors . This interaction is crucial as adenosine A2A receptors are involved in various physiological processes, including cardiovascular function and neurotransmission. The compound’s ability to bind to these receptors and inhibit their activity highlights its potential in therapeutic applications.
Cellular Effects
The effects of 3-Methyl-4-(piperidin-4-yl)morpholine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with adenosine A2A receptors can alter intracellular signaling cascades, leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the specific cellular context, making it a versatile tool for studying cellular processes.
Molecular Mechanism
At the molecular level, 3-Methyl-4-(piperidin-4-yl)morpholine exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves binding to adenosine A2A receptors, leading to their inhibition . This inhibition can result in downstream effects on enzyme activity, gene expression, and cellular function. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-4-(piperidin-4-yl)morpholine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained inhibition of adenosine A2A receptors, resulting in prolonged changes in cellular function.
Dosage Effects in Animal Models
The effects of 3-Methyl-4-(piperidin-4-yl)morpholine vary with different dosages in animal models. At lower doses, the compound can selectively inhibit adenosine A2A receptors without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including alterations in cardiovascular function and neurotransmission. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-Methyl-4-(piperidin-4-yl)morpholine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can influence metabolic flux and metabolite levels, further affecting its biological activity. Understanding these metabolic pathways is crucial for optimizing its use in biochemical research and therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Methyl-4-(piperidin-4-yl)morpholine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Its ability to cross cellular membranes and reach target sites is essential for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Methyl-4-(piperidin-4-yl)morpholine is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects. Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its use in biochemical studies.
Eigenschaften
IUPAC Name |
3-methyl-4-piperidin-4-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-9-8-13-7-6-12(9)10-2-4-11-5-3-10/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFRYULEFZNBTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1418825.png)



![[4-(1-Ethoxyethyl)phenyl]boronic acid](/img/structure/B1418831.png)





![1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone](/img/structure/B1418843.png)



